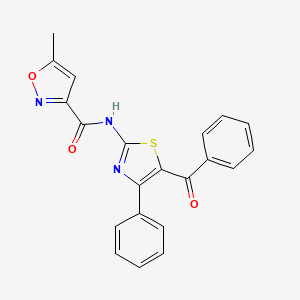

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with benzoyl and phenyl groups, linked to a 5-methyl-1,2-oxazole-3-carboxamide moiety. This structure combines pharmacophoric elements associated with diverse biological activities, including antiviral, cytotoxic, and enzyme inhibitory properties, as observed in related compounds .

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S/c1-13-12-16(24-27-13)20(26)23-21-22-17(14-8-4-2-5-9-14)19(28-21)18(25)15-10-6-3-7-11-15/h2-12H,1H3,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYJRMSYGVHNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzoyl and oxazole groups. Common reagents used in these reactions include thionyl chloride, benzoyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazole and oxazole rings exhibit significant antimicrobial activity. N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide has been evaluated for its antibacterial properties against various pathogens. In vitro studies have shown that derivatives of thiazole exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have demonstrated minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like Oxytetracycline .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Studies have shown that certain thiazole compounds can inhibit viral replication, including actions against RNA viruses. The specific compound under discussion may exhibit similar properties, potentially acting as an inhibitor of viral enzymes essential for replication . Further research is necessary to elucidate the exact mechanisms of action and efficacy against specific viral strains.

Anticancer Research

The compound is being explored for its anticancer potential. Thiazole and oxazole derivatives are known for their ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells or inhibit tumor growth through various pathways . In-depth case studies are required to confirm these effects and identify the molecular targets involved.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : Subsequent reactions introduce the benzoyl and phenyl groups.

- Oxazole Formation : The final step involves forming the oxazole ring through condensation reactions.

Optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact .

Industrial Production Methods

For industrial applications, continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste during the synthesis of this compound. These methods can significantly improve the scalability of production while maintaining high standards of purity.

Similar Compounds

This compound shares structural similarities with other thiazole and oxazole derivatives. Comparative analysis reveals that while many of these compounds exhibit biological activity, the unique combination of functional groups in this specific compound may confer distinct properties that warrant further investigation.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-thiazole | Structure | Antibacterial |

| N-(benzoyl)-thiazole | Structure | Antiviral |

| N-(5-benzoyl)-oxazole | Structure | Anticancer |

The uniqueness of this compound lies in its specific combination of functional groups, which may enhance its bioactivity compared to structurally similar compounds .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations

Structural Flexibility and Bioactivity: The benzoyl and phenyl groups in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, similar to dichlorophenoxy substituents in compound 32, which inhibit enoyl-ACP reductase (a target in bacterial fatty acid synthesis). Replacement of the thiazole ring with pyrazole (e.g., Ceapin-A4) shifts activity toward modulation of unfolded protein response pathways.

Synthetic Challenges :

- Compound 32 requires LiAlH4 reduction and chromatographic purification, achieving 95.1% purity. The target compound’s synthesis might face similar challenges due to steric hindrance from the benzoyl and phenyl groups.

Biological Activity Trends :

- Oxazole-carboxamide derivatives linked to thiazoles (e.g., Ligand L1) exhibit cytotoxicity against breast cancer cells (IC50 values comparable to standard chemotherapeutics).

- Antitubercular activity is observed in thiazole-triazole hybrids (e.g., rifampin analogs), suggesting that the target compound’s thiazole-oxazole scaffold could be optimized for antimicrobial applications.

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring and an oxazole moiety, which are known for their roles in various pharmacological applications. The following sections provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have demonstrated that certain thiazole derivatives possess potent growth inhibition properties against Staphylococcus aureus and other pathogenic microorganisms .

Anticancer Activity

The compound's anticancer potential is noteworthy. Thiazole-based compounds have been explored for their ability to induce apoptosis in cancer cells. In vitro studies have reported that N-(5-benzoyl-4-phenylthiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide can effectively target specific cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) of this compound reveals that specific substitutions on the thiazole and oxazole rings significantly influence its biological activity. For example, the presence of electron-donating groups enhances its lipophilicity and membrane permeability, which are critical for effective drug delivery .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

The biological effects of N-(5-benzoyl-4-phenylthiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide are likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.

- Gene Expression Modulation : It can alter gene expression profiles related to apoptosis and inflammation.

- Binding Interactions : The unique structural features allow for effective binding with biomolecules, enhancing its therapeutic efficacy .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various thiazole derivatives, including N-(5-benzoyl-4-phenylthiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide. The results indicated that this compound exhibited an IC50 value lower than 10 µM against several cancer cell lines, suggesting potent cytotoxicity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives against clinical isolates of bacteria. The study found that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.